N-cyclohexyl-N'-(3-methylphenyl)oxamide
Description
N-cyclohexyl-N'-(3-methylphenyl)oxamide is a disubstituted oxamide derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 3-methylphenyl group to the other. Oxamides are diamides of oxalic acid with the general structure (-CO-NH-) ₂. The substituents on the nitrogen atoms significantly influence their physicochemical properties, such as solubility, melting point, and electronic behavior .
For example, N,N′-bis(2-hydroxy-1-methoxycarbonylethyl)oxamide was synthesized by reacting diethyl oxalate with serine methyl ester . Similarly, this compound likely involves reacting cyclohexylamine and 3-methylaniline with oxalyl chloride or another oxalic acid precursor.
Key properties inferred from structural analogs include:
- Solubility: Cyclohexyl and aryl substituents may reduce water solubility compared to unsubstituted oxamide, which is already sparingly soluble in water .
- Thermal Stability: Substituted oxamides generally exhibit high melting points (e.g., tetraethyloxamide melts at ~50°C), but decomposition may occur near melting points .
Properties
IUPAC Name |
N-cyclohexyl-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-6-5-9-13(10-11)17-15(19)14(18)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHHSUGBKXJPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(3-methylphenyl)oxamide typically involves the reaction of cyclohexylamine and 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The general reaction scheme is as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The resulting product is then purified by recrystallization or column chromatography.
Cyclohexylamine: reacts with in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of N-cyclohexyl-N’-(3-methylphenyl)oxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The aromatic ring in the 3-methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Oxidized derivatives of the oxamide.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: N-cyclohexyl-N’-(3-methylphenyl)oxamide is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development.
Industry: In the industrial sector, N-cyclohexyl-N’-(3-methylphenyl)oxamide is used as a stabilizer for polymers and as an additive in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(3-methylphenyl)oxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Physical Properties of Selected Oxamides
Key Observations :
- Substituent Impact: Alkyl and aryl groups enhance solubility in organic solvents but reduce water compatibility. For example, tetraethyloxamide is hygroscopic and soluble in nonpolar media, whereas unsubstituted oxamide is water-insoluble .
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in N-benzyl-N'-(3-chlorophenyl)oxamide) may alter UV absorption profiles compared to electron-donating groups (e.g., methyl in the target compound) .
Spectral and Electronic Properties
Oxamides exhibit distinct UV absorption bands due to n→π* and π→π* transitions. Substitution patterns red-shift these transitions:
Table 2: UV Transition Energies of Amides vs. Oxamides (Data from )
| Compound Pair | ΔE (n→π*, cm⁻¹) | ΔE (π→π*, cm⁻¹) |
|---|---|---|
| Acetamide/Oxamide | ~9500 | ~5000 |
| N-methylacetamide/N,N′-dimethyloxamide | Not reported | ~6300 |
- Red Shift Mechanism: The conjugation between amide groups in oxamides lowers transition energies compared to monoamides. For example, the n→π* transition of oxamide is red-shifted by ~9500 cm⁻¹ relative to acetamide .
- Phosphorescence : Unlike simple amides, disubstituted oxamides (e.g., N,N′-dimethyloxamide) exhibit phosphorescence with lifetimes of ~0.01 sec, suggesting applications in optoelectronics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
